molecular formula C29H30N4O7 B1215208 Tryptoquivaline CAS No. 55387-45-6

Tryptoquivaline

Cat. No.: B1215208
CAS No.: 55387-45-6
M. Wt: 546.6 g/mol
InChI Key: CYNVLFGDEQQUPE-LDWWEUSWSA-N
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Description

Tryptoquivaline is a natural product found in Cladosporium and Aspergillus fumigatus with data available.

Scientific Research Applications

Antimicrobial Activity

Tryptoquivaline and its derivatives have been extensively studied for their antimicrobial properties against various pathogens.

  • Bacterial Inhibition : Research indicates that certain tryptoquivalines exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, tryptoquivalines A and B have shown significant antibacterial effects, while derivatives like this compound O demonstrated antifungal activity. In a study involving Neosartorya species, multiple tryptoquivalines were isolated and tested against common bacterial strains, including Staphylococcus aureus and Escherichia coli, with varied results in terms of minimum inhibitory concentration (MIC) values .
  • Synergistic Effects : Some studies reported synergistic effects when tryptoquivalines were combined with conventional antibiotics, enhancing their overall antimicrobial efficacy. This suggests potential for developing new therapeutic strategies against resistant bacterial strains .

Anticancer Properties

The anticancer potential of this compound has been a focal point of research, particularly in the context of cell viability and proliferation.

  • Cell Viability Studies : Various derivatives of this compound have been evaluated for their cytotoxic effects on cancer cell lines. For example, compounds such as deoxythis compound were tested against human ovarian cancer cells (A2780), showing promising results in inhibiting cell growth at specific concentrations .
  • NF-κB Inhibition : Tryptoquivalines have also been investigated for their ability to inhibit the NF-κB signaling pathway, which is often implicated in cancer progression. Certain compounds demonstrated IC50 values indicating effective inhibition of TNF-induced NF-κB activity, suggesting potential roles in cancer chemoprevention .

Neuropharmacological Effects

Some studies have highlighted the neuropharmacological effects of tryptoquivalines.

  • Tremorgenic Properties : Tryptoquivalines A and B have been noted for their tremorgenic properties, which could indicate a role in neurological research or potential therapeutic applications related to neurodegenerative diseases .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of tryptoquivalines is crucial for optimizing their biological activities.

  • Synthetic Approaches : Recent advances in synthetic chemistry have aimed at developing enantioselective routes to synthesize various this compound analogs. These synthetic efforts are intended to enhance the biological efficacy and specificity of these compounds .

Chemical Reactions Analysis

Biosynthetic Pathways

Tryptoquivalines originate from hybrid biosynthetic pathways involving non-ribosomal peptide synthetases (NRPS) and terpenoid precursors . Key intermediates include:

  • Valine , tryptophan , and anthranilic acid , which form the quinazolinone scaffold .

  • Prenylation and cyclization steps introduce terpenoid-derived side chains, as observed in the formation of tryptoquivaline U (C₂₃H₂₁N₄O₄) .

Proposed biosynthetic steps for This compound Y involve:

  • Nucleophilic attack by tryptophan’s α-nitrogen on valine’s carbonyl carbon, forming a lactam intermediate .

  • Oxidative coupling with 2-methyl alanine to generate a spiro-lactone structure .

  • Hydroxylation and esterification to yield derivatives like This compound W (C₂₇H₂₉N₄O₇) .

Structural Elucidation and Key Modifications

Recent isolates highlight structural diversity driven by enzymatic tailoring:

Table 1: Novel this compound Derivatives and Modifications

CompoundMolecular FormulaKey FeaturesSource Fungus
This compound UC₂₃H₂₁N₄O₄Lacks hydroxyl group at N-16; confirmed via X-ray Neosartorya takakii
This compound YC₂₇H₂₉N₄O₇3-O-isobutanoyl substitutionAspergillus felis FM324
This compound ZC₂₆H₂₇N₄O₆15-hydroxylation and acetoxylation Aspergillus felis FM324
  • Stereochemical Analysis : X-ray crystallography of this compound U confirmed S configuration at C-2, C-3, and R at C-12 .

  • Side-Chain Variability : Derivatives differ in prenyl groups (e.g., (4Z)-5-hydroxy-3-oxohex-4-enyl in sartorenol) .

Chemical Reactivity and Functionalization

Tryptoquivalines undergo site-specific reactions:

  • Oxidative Deamination : Converts primary amines to ketones, critical for forming quinazolinone rings .

  • Esterification : Introduces acyl groups (e.g., isobutanoyl in this compound Y) .

  • Cyclization : Forms spirolactone rings via intramolecular esterification (e.g., this compound L) .

Reaction Scheme for this compound W Formation :

  • Intermediate II : Lactam ring formation from valine-tryptophan-anthranilic acid.

  • Intermediate III : Hydrolysis and oxidative coupling with 2-methyl alanine.

  • Final Product : 15-hydroxylation and acetoxylation.

Analytical Techniques

  • NMR Spectroscopy : Used to identify spin systems (e.g., COSY correlations in this compound U) .

  • HRESIMS : Confirmed molecular formulas (e.g., [M + H]⁺ at m/z 417.1563 for this compound U) .

  • ECD Analysis : Determined absolute configurations of chiral centers .

Properties

CAS No.

55387-45-6

Molecular Formula

C29H30N4O7

Molecular Weight

546.6 g/mol

IUPAC Name

[(1S)-1-[3-[(3'R,3aS,4S)-3-hydroxy-2,2-dimethyl-1,2'-dioxospiro[3aH-imidazo[1,2-a]indole-4,5'-oxolane]-3'-yl]-4-oxoquinazolin-2-yl]-2-methylpropyl] acetate

InChI

InChI=1S/C29H30N4O7/c1-15(2)22(39-16(3)34)23-30-19-12-8-6-10-17(19)24(35)31(23)21-14-29(40-25(21)36)18-11-7-9-13-20(18)32-26(29)33(38)28(4,5)27(32)37/h6-13,15,21-22,26,38H,14H2,1-5H3/t21-,22+,26+,29+/m1/s1

InChI Key

CYNVLFGDEQQUPE-LDWWEUSWSA-N

SMILES

CC(C)C(C1=NC2=CC=CC=C2C(=O)N1C3CC4(C5N(C6=CC=CC=C64)C(=O)C(N5O)(C)C)OC3=O)OC(=O)C

Isomeric SMILES

CC(C)[C@@H](C1=NC2=CC=CC=C2C(=O)N1[C@@H]3C[C@]4([C@H]5N(C6=CC=CC=C64)C(=O)C(N5O)(C)C)OC3=O)OC(=O)C

Canonical SMILES

CC(C)C(C1=NC2=CC=CC=C2C(=O)N1C3CC4(C5N(C6=CC=CC=C64)C(=O)C(N5O)(C)C)OC3=O)OC(=O)C

Synonyms

fumitremorgin C
tryproquivaline D (2'S-(2'alpha,9'alpha(4R*(S*)),9'abeta))-isomer
tryproquivaline L (9'R-(9'alpha(R*),9'abeta))-isomer
tryproquivaline L (9'R-(9'alpha(S*),9'abeta))-isomer
tryproquivaline M (2'S-(2'alpha,9'alpha(4R*(S*)),9'abeta))-isomer
tryproquivaline M (2'S-(2'alpha,9'alpha(4S*(S*)),9'abeta))-isomer
tryproquivaline N (2'S-(2'alpha,9'alpha(R*),9'abeta))-isomer
tryptoquivaline

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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